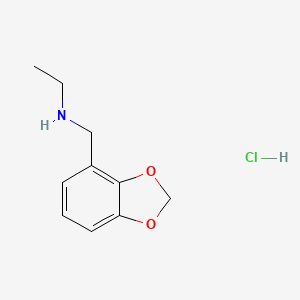
1-Boc-4-(2-bromophenyl)piperidine
Übersicht
Beschreibung
1-Boc-4-(2-bromophenyl)piperidine is a chemical compound that has been used in the synthesis of various pharmaceuticals . It is an N-protected derivative of 4-anilinopiperidine .
Synthesis Analysis
This compound can be synthesized through several methods. It is a precursor in the preparation of a variety of different protein agonists or antagonists . It is also used in the illicit manufacture of fentanyl and its analogues . A specific method for its synthesis involves the use of N-Boc-4-piperidines hydrazine crude product, 2-chloro mdas, boron trifluoride diethyl etherate, and toluene .Molecular Structure Analysis
The molecular formula of this compound is C16H22BrNO2 . Its molecular weight is 340.26 g/mol .Chemical Reactions Analysis
This compound is a precursor in the synthesis of various pharmaceuticals . It can be readily converted to fentanyl or related analogues in several straightforward synthetic steps .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 340.26 g/mol . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthetic Techniques and Building Blocks
1-Boc-4-(2-bromophenyl)piperidine and its derivatives serve as key intermediates in synthetic chemistry. For instance, 1-Boc-piperidine-4-carboxaldehyde has been used to synthesize GPR119 selective agonists, showcasing its potential in the pharmaceutical domain (Guzmán-Rodríguez et al., 2021). The compound 1′-H-spiro-(indoline-3,4′-piperidine) and its derivatives were developed from similar starting materials, highlighting the versatility of piperidine structures in developing compounds for GPCR targets (Jian-shu Xie et al., 2004).
Combinatorial Chemistry and Library Synthesis
Orthogonally N-protected 4-(1,2,3-triazol-4-yl)-substituted 3-aminopiperidines have been synthesized from a piperidine building block, marking their utility in combinatorial chemistry for creating diverse molecular libraries (H. Schramm et al., 2010).
Structural and Mechanistic Studies
The lithiation-substitution mechanism of N-Boc-2-phenylpyrrolidine and -piperidine, essential for creating pharmaceutically relevant compounds with quaternary stereocenters, has been extensively studied. This research provides insights into the reaction conditions and mechanistic intricacies, crucial for the field of synthetic organic chemistry (Nadeem S. Sheikh et al., 2012).
Molecular Design and Drug Discovery
Novel dendritic G-2 melamines with piperidine motifs as key linkers have been synthesized, demonstrating the compound's role in constructing complex molecular architectures with potential applications in drug discovery and material science (Carmen Sacalis et al., 2019).
Safety and Hazards
1-Boc-4-(2-bromophenyl)piperidine is considered hazardous. It is classified as a flammable liquid, and it can cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to use personal protective equipment when handling this chemical .
Wirkmechanismus
Target of Action
1-Boc-4-(2-bromophenyl)piperidine is a research chemical It’s worth noting that similar compounds have been used in the synthesis of various pharmaceuticals .
Mode of Action
It is known to be an intermediate in the manufacture of fentanyl and related derivatives . These compounds typically work by binding to and activating opioid receptors in the brain, which are involved in the perception of pain.
Biochemical Pathways
As an intermediate in the synthesis of fentanyl and related compounds, it may indirectly influence the opioidergic system, which includes pathways involving endorphins and enkephalins .
Result of Action
Compounds synthesized using this chemical as an intermediate, such as fentanyl, can have potent analgesic effects due to their action on the opioidergic system .
Eigenschaften
IUPAC Name |
tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO2/c1-16(2,3)20-15(19)18-10-8-12(9-11-18)13-6-4-5-7-14(13)17/h4-7,12H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXFQBYMFQBMFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



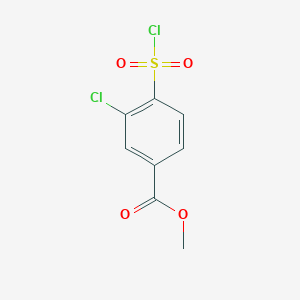


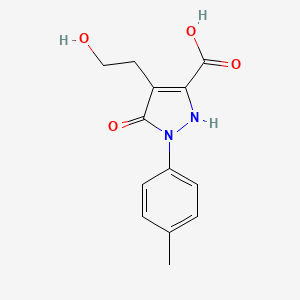
![5-(Dodecylsulfanyl)-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B1440013.png)

![(hexahydro-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)methanamine](/img/structure/B1440015.png)

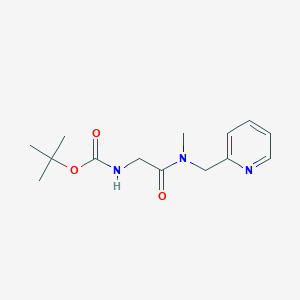
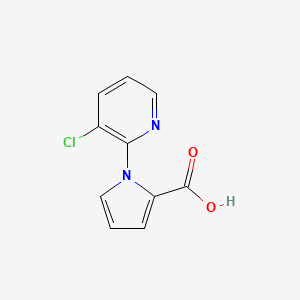
![5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethanamine](/img/structure/B1440022.png)
![4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B1440023.png)
